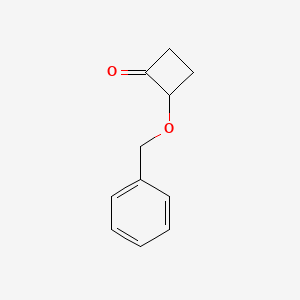

2-Benzyloxycyclobutanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-phenylmethoxycyclobutan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,11H,6-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPGUVFWKDCSSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C1OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206751-75-9 | |

| Record name | 2-(benzyloxy)cyclobutan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthetic Utility and Spectroscopic Characterization of 2-Benzyloxycyclobutanone: A Technical Guide for Advanced Chemical Research

Abstract

2-Benzyloxycyclobutanone is a versatile carbocyclic ketone that serves as a valuable intermediate in synthetic organic chemistry. Its unique structural framework, combining a strained four-membered ring with a sterically demanding benzyloxy substituent, offers a gateway to a diverse array of more complex molecular architectures, including cyclobutane-containing bioactive molecules and γ-butyrolactone derivatives. This guide provides an in-depth examination of the principal synthesis methodologies for this compound, detailed protocols for its characterization, and an exploration of its reactivity and applications, particularly in the context of pharmaceutical and materials science research.

Introduction: The Significance of the Cyclobutane Motif

Cyclobutane rings are prevalent structural motifs in numerous natural products and pharmacologically active compounds.[1] The inherent ring strain of approximately 26 kcal/mol dictates their unique chemical reactivity, making them powerful building blocks for ring-expansion, ring-opening, and functionalization reactions.[2] The introduction of an α-alkoxy substituent, such as the benzyloxy group, modulates the electronic properties of the carbonyl group and introduces a key stereocenter, rendering this compound a chiral precursor for asymmetric synthesis.[3][4] This guide will focus on the practical aspects of preparing and utilizing this key synthetic intermediate.

Synthesis Methodologies

The construction of the this compound scaffold can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements.

[2+2] Cycloaddition of Benzyloxyketene with Ethylene

The most direct and convergent route to the cyclobutanone core is the [2+2] cycloaddition of a ketene with an alkene.[5] For the synthesis of this compound, this involves the reaction of benzyloxyketene, typically generated in situ, with ethylene.

Mechanism Rationale: Benzyloxyketene is highly reactive and prone to polymerization. Therefore, it is generated in situ from benzyloxyacetyl chloride by dehydrochlorination with a non-nucleophilic base, such as triethylamine.[6] The ketene then undergoes a concerted [π²s + π²a] cycloaddition with ethylene. The reaction is typically performed under pressure to ensure a sufficient concentration of gaseous ethylene in the reaction medium.

Experimental Protocol: Synthesis via [2+2] Cycloaddition

-

Step 1: Reagent Preparation: A solution of benzyloxyacetyl chloride (1.0 equiv.) in a dry, inert solvent (e.g., anhydrous diethyl ether or dichloromethane) is prepared in a high-pressure reactor equipped with a magnetic stir bar.

-

Step 2: Reaction Setup: The reactor is sealed, cooled to a low temperature (e.g., -78 °C), and evacuated and backfilled with nitrogen several times.

-

Step 3: Ethylene Addition: Ethylene gas is introduced into the reactor to the desired pressure (e.g., 2-4 atm).

-

Step 4: Ketene Generation: A solution of triethylamine (1.1 equiv.) in the same anhydrous solvent is added dropwise to the stirred reaction mixture over several hours, maintaining the low temperature. The slow addition is critical to keep the instantaneous concentration of the ketene low, minimizing side reactions.

-

Step 5: Reaction Progression: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours.

-

Step 6: Work-up: The reaction is cooled, and the excess pressure is carefully vented. The resulting slurry, containing triethylammonium chloride, is filtered. The filtrate is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Step 7: Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.

Benzylation of 2-Hydroxycyclobutanone Precursors

An alternative strategy involves the functionalization of a pre-formed cyclobutane ring. Specifically, the enantiomers of this compound have been prepared from chiral 2-hydroxycyclobutanone acetals.[3] This method is particularly valuable for accessing enantiomerically pure material.

Causality: This pathway relies on the enzymatic resolution of racemic 2-hydroxycyclobutanone acetals, followed by protection of the hydroxyl group as a benzyl ether and subsequent deacetalation to reveal the ketone.[3] An acid-promoted direct reaction between 2-hydroxycyclobutanone and benzyl alcohol is also a viable method.[7]

Purification and Characterization

Purification of this compound is typically achieved by flash column chromatography using a gradient of ethyl acetate in hexanes. The compound is a liquid at room temperature.[8] Thorough characterization is essential to confirm its identity and purity.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on established values for similar cyclobutanone and benzyl ether structures. The definitive data can be found in specialized literature such as the 2004 Tetrahedron: Asymmetry paper on its enantioselective synthesis.[3]

| Technique | Data Type | Expected Characteristics |

| ¹H NMR | Chemical Shift (δ) | ~7.35-7.25 ppm (m, 5H, Ar-H); ~4.60 ppm (s, 2H, -OCH₂Ph); ~4.10 ppm (m, 1H, -CH-O); ~2.80-2.00 ppm (m, 4H, cyclobutane CH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~208 ppm (C=O); ~138 ppm (Ar C-ipso); ~128-127 ppm (Ar CH); ~78 ppm (-CH-O); ~71 ppm (-OCH₂Ph); ~45 ppm (CH₂ adjacent to C=O); ~20 ppm (other CH₂) |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3050 (Ar C-H stretch); ~2950 (Aliphatic C-H stretch); ~1785 (C=O stretch, characteristic for strained cyclobutanone) ; ~1100 (C-O stretch) |

| Mass Spectrometry | m/z | 176.08 (M⁺); 91 (Tropylium ion, [C₇H₇]⁺, characteristic for benzyl group) |

Note: Predicted values are based on general chemical shift and absorption frequency tables. Actual experimental values may vary slightly.

Key Reactions and Synthetic Applications

This compound is a versatile building block, primarily due to the reactivity of its strained ketone functionality.

Baeyer-Villiger Oxidation

One of the most powerful transformations of cyclobutanones is the Baeyer-Villiger oxidation, which converts the cyclic ketone into a γ-lactone.[3] This reaction proceeds via the insertion of an oxygen atom adjacent to the carbonyl group.

Mechanism & Regioselectivity: The reaction is initiated by the attack of a peroxyacid (e.g., m-CPBA) on the protonated carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. This is followed by the migratory insertion of one of the α-carbons. In the case of this compound, the more substituted and electron-rich secondary carbon migrates preferentially, leading to the formation of 3-benzyloxy-dihydrofuran-2(3H)-one. The migration occurs with retention of stereochemistry at the migrating center.

Below is a diagram illustrating the Baeyer-Villiger oxidation pathway.

Caption: Baeyer-Villiger oxidation of this compound.

Nucleophilic Addition and Ring-Opening

The carbonyl group is susceptible to nucleophilic attack by organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary cyclobutanol derivatives. These products can then undergo acid- or base-catalyzed ring-opening reactions, driven by the release of ring strain, providing access to linear, functionalized aliphatic compounds.

Conclusion

This compound stands as a highly valuable and versatile intermediate for organic synthesis. Its preparation, primarily through [2+2] cycloaddition or functionalization of hydroxycyclobutanone precursors, provides access to a chiral, strained cyclic system. The subsequent transformations, most notably the Baeyer-Villiger oxidation to form γ-lactones, underscore its importance in the construction of complex molecular targets relevant to drug discovery and materials science. The detailed understanding of its synthesis, characterization, and reactivity presented in this guide serves as a foundational resource for researchers aiming to leverage the unique chemical properties of this powerful building block.

References

- 1. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Mechanistic study of the [2 + 2] cycloaddition of ethylene with ketene derivatives via MEDT | Dokumentuak - Universitat de València [producciocientifica.uv.es]

- 7. researchgate.net [researchgate.net]

- 8. 2-(Benzyloxy)cyclobutan-1-one | 206751-75-9 | GIA75175 [biosynth.com]

The Strategic Value of the Cyclobutane Scaffold in Drug Discovery

An In-depth Technical Guide to 2-Benzyloxycyclobutanone: Synthesis, Properties, and Synthetic Utility

Executive Summary: The cyclobutane motif, a strained four-membered carbocycle, is an increasingly important scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance pharmacological properties.[1] Despite its potential, the synthesis of densely functionalized cyclobutanes remains a challenge. This guide focuses on this compound, a versatile yet under-documented synthetic intermediate. While a specific CAS number (206751-75-9) exists, the compound is not widely available commercially, necessitating its preparation in the laboratory.[2] This document provides a comprehensive overview of its properties, detailed protocols for its racemic and enantioselective synthesis from readily available precursors, and an exploration of its synthetic applications, including its use in asymmetric Strecker synthesis and its predicted reactivity in the Baeyer-Villiger oxidation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable building block for the creation of novel chemical entities.

The landscape of medicinal chemistry is continually evolving, with a pronounced shift towards molecules possessing greater three-dimensional complexity to improve target engagement and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. The cyclobutane ring, with its inherent ring strain of approximately 26 kcal/mol and rigid, puckered conformation, offers a distinct advantage over more common, flexible aliphatic rings or planar aromatic systems.[1][3] This rigidity can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity.

Despite these benefits, the cyclobutane unit is underrepresented in marketed drugs, a fact often attributed to a perceived lack of accessible and versatile synthetic methods.[1][4] The development of robust pathways to functionalized cyclobutane building blocks is therefore of critical importance. This compound emerges as a key player in this context. It features:

-

A ketone handle for a wide array of transformations (e.g., nucleophilic additions, reductions, oxidations).

-

A benzyl ether protecting group at the C2 position, which is stable to many reaction conditions but can be readily removed via hydrogenolysis.

-

A chiral center at C2, allowing for the synthesis of enantiomerically pure compounds, a critical requirement in modern drug development.

This guide will illuminate the pathways to access and utilize this high-value intermediate.

Identification and Physicochemical Properties

Correctly identifying a chemical entity is the foundation of sound scientific work. This compound is a constitutional isomer of the more commonly documented 3-benzyloxycyclobutanone, and it is crucial to distinguish between them.

-

Target Compound: this compound

-

CAS Number: 206751-75-9[2]

-

-

Isomer: 3-Benzyloxycyclobutanone

-

CAS Number: 30830-27-4[5][]

-

The properties of this compound are primarily documented within the context of its synthesis and use in multi-step sequences. A summary of its known and calculated properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 206751-75-9 | [2] |

| Molecular Formula | C₁₁H₁₂O₂ | [7] |

| Molecular Weight | 176.21 g/mol | [7] |

| Physical State | Liquid/Oil (inferred from synthetic procedures) | [7] |

| Chirality | Contains one stereocenter at the C2 position; exists as (R) and (S) enantiomers. | [7] |

| Solubility | Soluble in common organic solvents such as CH₂Cl₂, ether, and ethyl acetate. | [7] |

Synthesis of this compound

The primary route to this compound involves the benzylation of 2-hydroxycyclobutanone, which itself can be synthesized via methods such as the Norrish-Yang photocyclization.[7]

Racemic Synthesis via Acid-Catalyzed Benzylation

A straightforward method for preparing racemic this compound involves the direct reaction of 2-hydroxycyclobutanone with a benzyl alcohol under acidic conditions.

Experimental Protocol: Acid-Promoted Benzylation [8]

-

Reaction Setup: To a solution of 2-hydroxycyclobutanone (1.0 equiv.) in a suitable solvent (e.g., dichloromethane), add the desired benzyl alcohol (1.2 equiv.).

-

Catalyst Addition: Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TsOH) (0.1 equiv.). The acid protonates the hydroxyl group of the cyclobutanone, converting it into a good leaving group (water).

-

Reaction Execution: Stir the mixture at room temperature until analysis (e.g., by TLC or GC-MS) indicates complete consumption of the starting material.

-

Workup: Quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Caption: Workflow for the racemic synthesis of this compound.

Enantioselective Synthesis

Access to enantiomerically pure forms is paramount for drug development. An effective strategy involves the enzymatic transesterification of a 2-hydroxycyclobutanone acetal, followed by protection and deacetalation.[7] This multi-step process provides access to both (R)-(+)- and (S)-(−)-2-benzyloxycyclobutanone.

Key Synthetic Applications and Reactivity

The synthetic utility of this compound is best demonstrated by its role as a precursor to complex, biologically relevant molecules.

Diastereoselective Strecker Synthesis

One of the most powerful applications is in the asymmetric Strecker synthesis to produce a cyclobutane-based α-amino acid derivative.[7] This transformation introduces a nitrogen atom and a nitrile group, which can be further hydrolyzed to a carboxylic acid, yielding a highly functionalized, non-canonical amino acid.

Experimental Protocol: Asymmetric Strecker Synthesis [7]

-

Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve enantiomerically pure this compound (1.0 equiv.) in an anhydrous solvent like THF.

-

Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 equiv.).

-

Amine Addition: Add a chiral amine, such as (R)-phenylglycinol (1.1 equiv.), which serves as the source of the amino group and induces diastereoselectivity.

-

Reaction: Stir the reaction at a controlled temperature (e.g., 0 °C to room temperature) until the reaction is complete.

-

Workup and Isolation: After an appropriate aqueous workup, the resulting diastereomeric amino nitriles can be separated by chromatography. The major trans-amino nitrile can then be carried forward.

-

Hydrolysis: The separated nitrile can undergo hydrolysis (e.g., basic followed by acidic) and the benzyl group removed by hydrogenolysis to yield the final (1R,2R)-1-amino-2-hydroxycyclobutanecarboxylic acid.

Caption: Transformation of this compound to an amino acid.

Predicted Reactivity: The Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a cornerstone reaction in organic synthesis that converts a ketone into an ester (or a lactone from a cyclic ketone) using a peroxyacid.[9][10] This reaction is highly predictable based on the migratory aptitude of the groups attached to the carbonyl.

Migratory Aptitude Order: Tertiary alkyl > secondary alkyl ≈ phenyl > primary alkyl > methyl.[10]

For this compound, the carbonyl carbon (C1) is flanked by C2 (a secondary carbon bearing a benzyloxy group) and C4 (a secondary carbon). Due to the electron-withdrawing nature of the adjacent oxygen, the migratory aptitude of the C2 carbon is expected to be enhanced. Therefore, the C1-C2 bond is predicted to migrate, inserting an oxygen atom between these two carbons to form a γ-lactone.

Caption: Predicted Baeyer-Villiger oxidation of this compound.

This transformation would convert this compound into a substituted γ-butyrolactone, another scaffold of significant interest in medicinal chemistry and natural product synthesis.[11]

Conclusion

This compound stands out as a potent, albeit non-commercial, building block for advanced organic synthesis. Its preparation, both in racemic and enantiopure forms, is achievable through established protocols. The strategic placement of the ketone and protected hydroxyl group enables a diverse range of subsequent transformations, most notably the diastereoselective synthesis of complex cyclobutane-containing amino acids. Its predictable reactivity in fundamental reactions like the Baeyer-Villiger oxidation further expands its utility. For drug discovery teams aiming to explore novel three-dimensional chemical space, mastering the synthesis and application of this compound offers a direct and powerful route to innovative molecular architectures.

References

- 1. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 206751-75-9|2-(Benzyloxy)cyclobutanone|BLD Pharm [bldpharm.com]

- 3. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-(Benzyloxy)cyclobutanone | 30830-27-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. Acid-catalyzed reaction of 2-hydroxycyclobutanone with benzylic alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 11. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03914A [pubs.rsc.org]

A Technical Guide to the Spectroscopic Characterization of 2-Benzyloxycyclobutanone

This guide provides an in-depth analysis of the expected spectroscopic data for 2-benzyloxycyclobutanone, a versatile synthetic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the identification and characterization of this compound. While direct, comprehensive experimental spectra for this compound are not widely available in the public domain, this guide constructs a robust, predictive framework based on the analysis of its constituent functional groups and data from analogous structures.

Introduction

This compound is a valuable building block in organic synthesis, notably utilized in the preparation of various carbocyclic and heterocyclic compounds. Its structure combines a strained four-membered ring ketone with a flexible benzyloxy side chain, leading to a unique spectroscopic fingerprint. Accurate interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for confirming its identity, assessing purity, and understanding its reactivity in subsequent chemical transformations. This guide explains the causality behind the expected spectroscopic features, offering a self-validating system for its characterization.

Molecular Structure

To understand the spectroscopic data, it is essential to first visualize the molecular structure of this compound.

Figure 1: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon skeleton and the electronic environment of its protons.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, the methine proton on the cyclobutanone ring, and the methylene protons of the cyclobutanone ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| Aromatic (C₆H₅) | 7.2-7.4 | Multiplet | Protons on the benzene ring typically resonate in this region due to the deshielding effect of the aromatic ring current. |

| Benzylic (OCH₂) | ~4.5 | Singlet or AB quartet | These protons are adjacent to an oxygen atom and the aromatic ring, causing a significant downfield shift. Depending on the rotational freedom and chirality, they could appear as a singlet or a pair of doublets (AB quartet). |

| Methine (CH-O) | ~4.0-4.3 | Multiplet | This proton is alpha to both the carbonyl group and the oxygen atom, leading to a downfield shift. It will be coupled to the adjacent methylene protons on the cyclobutanone ring. |

| Cyclobutanone (CH₂) | 2.0-3.0 | Multiplets | The methylene protons on the cyclobutanone ring are diastereotopic and will exhibit complex splitting patterns due to coupling with each other and the adjacent methine proton. The protons alpha to the carbonyl group are expected to be shifted further downfield.[1] |

Causality in Proton Chemical Shifts: The electron-withdrawing nature of the carbonyl group and the oxygen atom in the benzyloxy group significantly deshields the adjacent protons, causing them to resonate at higher chemical shifts (downfield). The aromatic ring's magnetic anisotropy also influences the chemical shifts of nearby protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| Carbonyl (C=O) | >200 | The carbonyl carbon of a ketone is highly deshielded and typically resonates at a very low field. |

| Aromatic (C₆H₅) | 127-138 | Aromatic carbons typically appear in this range. The ipso-carbon (attached to the CH₂O group) will be at the lower end of this range. |

| Benzylic (OCH₂) | ~70 | This carbon is attached to an oxygen atom, which causes a significant downfield shift. |

| Methine (CH-O) | ~75-80 | This carbon is deshielded by both the adjacent carbonyl group and the oxygen atom. |

| Cyclobutanone (CH₂) | 20-50 | The methylene carbons of the cyclobutanone ring will resonate in the aliphatic region. The carbon alpha to the carbonyl will be further downfield. |

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 500 MHz Spectrometer):

-

¹H NMR:

-

Acquire the spectrum at a probe temperature of 298 K.

-

Use a spectral width of approximately 16 ppm.

-

Set the number of scans to 16 or more to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR:

-

Use a spectral width of approximately 240 ppm.

-

Employ proton decoupling to simplify the spectrum to singlets for each carbon.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.[2][3] The IR spectrum of this compound will be dominated by absorptions from the carbonyl group, the C-O ether linkage, and the aromatic ring.

| Functional Group | Predicted Absorption Frequency (cm⁻¹) | Intensity | Justification |

| C=O (Ketone) | ~1785 | Strong | The carbonyl stretch in a cyclobutanone is typically at a higher frequency than in acyclic ketones due to ring strain.[4] |

| C-O (Ether) | ~1100 | Strong | The C-O stretching vibration of the ether linkage is a characteristic strong absorption. |

| C-H (sp² Aromatic) | 3000-3100 | Medium | Stretching vibrations of C-H bonds on the aromatic ring. |

| C-H (sp³) | 2850-3000 | Medium | Stretching vibrations of C-H bonds in the cyclobutane ring and the benzylic methylene group. |

| C=C (Aromatic) | ~1600, ~1500 | Medium to Weak | Benzene rings show characteristic absorptions in this region due to C=C bond stretching. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄ or CS₂) and place it in a solution cell. A background spectrum of the solvent should be collected and subtracted.

-

ATR (Attenuated Total Reflectance): A drop of the liquid sample can be placed directly on the ATR crystal.

-

-

Instrument Parameters:

-

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Set the resolution to 4 cm⁻¹.

-

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum

For this compound (C₁₁H₁₂O₂), the molecular weight is approximately 176.21 g/mol .[5] In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 176.

Plausible Fragmentation Pathways:

Figure 2: Predicted Fragmentation of this compound.

-

m/z = 91: A very common and often base peak for compounds containing a benzyl group, corresponding to the stable tropylium ion ([C₇H₇]⁺). This is formed by cleavage of the C-O bond.

-

m/z = 107: This fragment corresponds to the benzyloxy cation ([C₆H₅CH₂O]⁺) resulting from the cleavage of the bond between the oxygen and the cyclobutanone ring.

-

m/z = 69: This fragment likely arises from the cyclobutanone ring after the loss of the benzyloxy group.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction:

-

GC-MS: For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method. The sample is injected into the GC, separated from impurities, and then introduced into the mass spectrometer.

-

Direct Infusion: A solution of the sample can be directly infused into the mass spectrometer's ion source.

-

-

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that is useful for structural elucidation.

-

Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that are more likely to produce a prominent molecular ion peak, which is useful for confirming the molecular weight.

-

-

Mass Analyzer:

Conclusion

The spectroscopic characterization of this compound relies on a synergistic interpretation of NMR, IR, and MS data. This guide provides a predictive framework for the expected spectroscopic signatures based on established chemical principles and data from related structures. The provided experimental protocols offer a robust methodology for obtaining high-quality data. By understanding the causal relationships between the molecular structure and the spectroscopic outputs, researchers can confidently identify and characterize this important synthetic intermediate.

References

- 1. chegg.com [chegg.com]

- 2. proprep.com [proprep.com]

- 3. compoundchem.com [compoundchem.com]

- 4. Cyclobutanone [webbook.nist.gov]

- 5. 3-(Benzyloxy)cyclobutan-1-one | C11H12O2 | CID 14932787 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. TMT-Based Multiplexed (Chemo)Proteomics on the Orbitrap Astral Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and stereochemistry of 2-Benzyloxycyclobutanone

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of 2-Benzyloxycyclobutanone

Abstract

This technical guide provides a comprehensive examination of this compound, a versatile chiral building block in modern organic synthesis. We delve into the foundational principles of its molecular structure and stereochemistry, focusing on the critical C2 stereocenter that gives rise to its enantiomeric forms. This document details authoritative synthetic routes for both racemic and enantiomerically pure this compound, with an emphasis on explaining the causality behind the chosen methodologies. Key characterization techniques and the compound's reactivity are discussed, highlighting its utility in the stereocontrolled synthesis of complex molecules. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this important synthetic intermediate.

Introduction: The Significance of the Cyclobutane Motif

The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain, is now recognized as a privileged scaffold in a multitude of natural products and bioactive molecules.[1][2] Its unique conformational properties and the potential for strain-release-driven reactions make it a powerful tool for constructing molecular complexity.[2] Cyclobutanones, in particular, serve as key starting materials for a wide array of synthetic transformations, enabling access to pharmaceuticals and other high-value compounds.[1]

Within this class of molecules, this compound stands out as a particularly valuable chiral building block. The presence of a stereocenter adjacent to the ketone functionality, combined with a versatile benzyloxy protecting group, allows for its application in sophisticated, stereoselective synthetic sequences. Its utility has been demonstrated in the synthesis of complex chiral molecules, such as non-proteinogenic amino acids, underscoring its importance for medicinal chemistry and drug development.[3] This guide will provide an in-depth analysis of its structure, stereochemistry, synthesis, and chemical behavior.

Molecular Structure and Foundational Stereochemistry

Chemical Structure

This compound is a substituted cyclic ketone. Its structure consists of:

-

A four-membered carbon ring (the cyclobutanone core).

-

A carbonyl group (C=O) at the C1 position.

-

A benzyloxy group (-OCH₂Ph) attached to the C2 position.

The benzyloxy group is an ether linkage where the oxygen is bonded to the cyclobutane ring and a benzyl group (a phenyl ring attached to a methylene group). This group is widely used in organic synthesis as a protecting group for alcohols because it is stable to a wide range of reaction conditions but can be readily cleaved by hydrogenolysis.

Chirality and Enantiomerism

The core stereochemical feature of this compound is the presence of a single stereogenic center at the C2 position. This carbon atom is bonded to four different substituents:

-

The carbonyl carbon (C1).

-

A methylene carbon of the ring (C3).

-

A hydrogen atom.

-

The oxygen atom of the benzyloxy group.

Due to this chiral center, the molecule is not superimposable on its mirror image, meaning it exists as a pair of enantiomers.[4] These enantiomers are designated as (R)-2-benzyloxycyclobutanone and (S)-2-benzyloxycyclobutanone according to the Cahn-Ingold-Prelog priority rules. The absolute configuration dictates how the molecule interacts with other chiral entities, which is of paramount importance in pharmacology where biological targets are inherently chiral.[5]

References

- 1. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uou.ac.in [uou.ac.in]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

Topic: Racemic vs. Enantiomerically Pure 2-Benzyloxycyclobutanone: A Strategic Guide to Synthesis and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide moves beyond simple procedural outlines to provide a deep, mechanistic understanding of why the choice between racemic and enantiomerically pure 2-benzyloxycyclobutanone is a critical decision point in synthetic strategy and drug development. We will explore the causality behind experimental choices, from initial synthesis to the strategic application of each chiral form.

The Strategic Importance of the Cyclobutane Scaffold in Medicinal Chemistry

The cyclobutane ring is far more than a simple four-carbon cycloalkane; it is a privileged scaffold in modern medicinal chemistry. Its inherent ring strain (approximately 26 kcal/mol) and unique puckered conformation offer a three-dimensional geometry that can improve pharmacological properties.[1][2] The inclusion of a cyclobutane moiety can conformationally restrict a molecule, enhance binding affinity to target enzymes, improve metabolic stability, and serve as a non-planar bioisostere for aromatic groups.[1][3]

This compound, in particular, serves as a versatile building block. The ketone functionality is a handle for numerous transformations, while the benzyloxy group provides a stable, bulky protecting group that can influence the stereochemical outcome of reactions at the adjacent carbonyl. The true synthetic power, however, is unlocked when this molecule is resolved into its constituent enantiomers, (R)- and (S)-2-benzyloxycyclobutanone. The use of an enantiomerically pure starting material is often the most efficient route to complex, stereochemically defined drug candidates.[4][5]

Synthesis of Racemic this compound

The most direct route to racemic this compound involves the protection of a readily available precursor, 2-hydroxycyclobutanone. The acid-catalyzed reaction with a benzyl alcohol derivative provides the target compound in good to high yields.[6]

Experimental Protocol: Synthesis of Racemic this compound

-

Reaction Setup: To a solution of 2-hydroxycyclobutanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene, add benzyl alcohol (1.2 eq).

-

Catalyst Addition: Introduce a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, Amberlyst-15) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed. A Dean-Stark apparatus may be used if toluene is the solvent to remove the water byproduct and drive the equilibrium.

-

Work-up: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield racemic this compound.

Accessing Enantiomeric Purity: Resolution and Asymmetric Synthesis

While the racemic mixture is a useful starting point, the synthesis of single-enantiomer drugs requires enantiopure building blocks. Two primary strategies are employed: the separation of the racemate (resolution) or the direct synthesis of a single enantiomer (asymmetric synthesis).

Chiral Resolution: Separating the Enantiomers

Chiral resolution involves separating a racemic mixture into its individual enantiomers.[7] While this approach "discards" 50% of the material (unless the undesired enantiomer can be racemized and recycled), it is often a pragmatic and effective method.

A. Enzymatic Kinetic Resolution: One of the most elegant methods for resolution is enzymatic kinetic resolution. This technique exploits the stereoselectivity of enzymes, which will preferentially react with one enantiomer over the other. An effective strategy for this compound involves the enzymatic transesterification of a racemic precursor, such as a 2-hydroxycyclobutanone acetal.[6] The enzyme (e.g., a lipase) will acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer. Subsequent chemical steps can then convert these separated precursors into (R)- and (S)-2-benzyloxycyclobutanone.

B. Diastereomeric Salt Crystallization: This classical method involves reacting the racemic compound (or a derivative) with a chiral resolving agent to form a pair of diastereomers.[7][] These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. For a ketone like this compound, this would typically involve derivatization to an alcohol or amine, reaction with a chiral acid or base (e.g., tartaric acid, brucine), separation, and then regeneration of the ketone.[7]

Enantioselective Synthesis

The ideal, though often more challenging, approach is enantioselective synthesis, which creates the desired enantiomer directly. Modern catalysis offers powerful solutions for constructing chiral cyclobutane rings.[9][10] While a specific method for this compound is not extensively documented, strategies like organocatalyzed [2+2] cycloadditions or transition-metal-catalyzed C-H functionalization of prochiral cyclobutanes represent the state-of-the-art for accessing similar chiral frameworks.[4][9][11] For example, a sequential enantioselective reduction of a prochiral cyclobutanedione followed by functionalization could be a viable pathway.[10]

Comparative Data: Racemic vs. Enantiopure Forms

The fundamental physical properties of enantiomers are identical, with the notable exception of their interaction with plane-polarized light.

| Property | Racemic this compound | (R)-2-Benzyloxycyclobutanone | (S)-2-Benzyloxycyclobutanone |

| Molecular Formula | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ | C₁₁H₁₂O₂ |

| Molecular Weight | 176.21 g/mol | 176.21 g/mol | 176.21 g/mol |

| Appearance | Typically a colorless to pale yellow oil | Typically a colorless to pale yellow oil | Typically a colorless to pale yellow oil |

| Boiling Point | Identical | Identical | Identical |

| Optical Rotation [α]D | 0° | Specific positive value (+) | Equal and opposite negative value (-) |

| NMR Spectra (¹H, ¹³C) | Identical | Identical | Identical |

| IR Spectrum | Identical | Identical | Identical |

| Chiral HPLC/GC | Single peak on achiral column; two peaks on chiral column | Single peak on both chiral and achiral columns | Single peak on both chiral and achiral columns |

Differential Applications in Asymmetric Synthesis

The true divergence between the racemic mixture and the pure enantiomers becomes apparent in their chemical reactivity within a chiral environment or when used to construct new stereocenters. Using an enantiopure starting material provides absolute control over the stereochemistry of the product.

A prime example is the use of enantiopure this compound in an asymmetric Strecker synthesis to produce chiral non-proteinogenic amino acids, which are valuable in drug design.[6]

Experimental Protocol: Asymmetric Strecker Synthesis

This protocol is adapted from the principles described in the literature for this transformation.[6]

-

Reaction Setup: In a flask, dissolve enantiomerically pure (e.g., R)-2-benzyloxycyclobutanone (1.0 eq) and a chiral amine (e.g., (R)-α-methylbenzylamine, 1.1 eq) in a suitable solvent like methanol.

-

Cyanide Addition: Add trimethylsilyl cyanide (TMSCN, 1.2 eq) to the solution at 0 °C.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir until the formation of the aminonitrile is complete (monitored by TLC or LC-MS). The stereochemistry of the starting ketone and amine directs the formation of a major diastereomer of the resulting aminonitrile.

-

Work-up and Separation: Quench the reaction carefully. After an appropriate aqueous work-up, the diastereomeric aminonitriles can be separated by column chromatography.

-

Hydrolysis and Deprotection: The major, separated trans-amino nitrile is then subjected to basic hydrolysis (to convert the nitrile to a carboxylic acid) followed by hydrogenolysis (to remove the benzyl and benzyloxy groups), yielding the final, optically active amino-hydroxycyclobutanecarboxylic acid.

Conclusion: A Critical Choice for Drug Development

The decision to use racemic versus enantiomerically pure this compound is a pivotal one. While the racemic material is more accessible and suitable for initial explorations, progression in a drug development pipeline necessitates stereochemical precision. The use of enantiopure (R)- or (S)-2-benzyloxycyclobutanone is not merely a purification step but a strategic imperative. It provides absolute control over the three-dimensional architecture of the final molecule, which is inextricably linked to its biological activity, efficacy, and safety profile. Understanding the methods to access these pure enantiomers and how they dictate the stereochemical outcome of subsequent reactions is fundamental to leveraging this powerful building block in the synthesis of next-generation therapeutics.

References

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chiral resolution - Wikipedia [en.wikipedia.org]

- 9. scispace.com [scispace.com]

- 10. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - Chemical Science (RSC Publishing) [pubs.rsc.org]

Stability and Storage of 2-Benzyloxycyclobutanone: An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Benzyloxycyclobutanone, a key intermediate in the synthesis of various biologically active molecules and complex organic structures.[1] This document delves into the inherent chemical liabilities of the molecule, exploring potential degradation pathways stemming from its unique bifunctional nature, comprising a strained cyclobutanone ring and a benzyl ether moiety. By understanding these potential degradation routes, researchers can implement appropriate handling and storage protocols to ensure the integrity and purity of this critical reagent. This guide further outlines detailed experimental protocols for forced degradation studies, enabling researchers to proactively assess the stability of this compound under various stress conditions.

Introduction: The Synthetic Utility and Inherent Instabilities of this compound

This compound serves as a versatile building block in organic synthesis, primarily due to the synthetic amenability of its strained four-membered ring and the presence of a readily cleavable benzyl protecting group. Its applications include the synthesis of cyclobutane-containing nucleoside analogues with potential antiviral activity and other complex carbocyclic frameworks.[1] However, the very features that make this molecule synthetically attractive also contribute to its potential instability. The ring strain of the cyclobutanone moiety makes it susceptible to ring-opening reactions, while the benzyl ether linkage can be cleaved under various conditions. A thorough understanding of these liabilities is paramount for researchers to ensure the reliability and reproducibility of their synthetic endeavors.

This guide will first explore the theoretical degradation pathways of this compound, supported by established reactivity principles of its constituent functional groups. Subsequently, it will provide clear, actionable recommendations for its storage and handling. Finally, detailed, step-by-step experimental protocols are presented to empower researchers to conduct their own stability assessments.

Unraveling Potential Degradation Pathways

The stability of this compound is intrinsically linked to the chemical behavior of its two primary functional components: the cyclobutanone ring and the benzyloxy group. Degradation can be initiated by a variety of factors, including acidic or basic conditions, exposure to oxidizing or reducing agents, heat, and light.

Vulnerabilities of the Cyclobutanone Moiety

The four-membered ring of cyclobutanone is significantly strained, making it prone to reactions that relieve this strain.

-

Acid-Catalyzed Ring Opening: In the presence of strong acids, the carbonyl oxygen can be protonated, activating the ring towards nucleophilic attack and subsequent ring opening. This can lead to the formation of various acyclic products, depending on the reaction conditions and the nucleophiles present.

-

Base-Catalyzed Reactions: Basic conditions can promote the formation of an enolate, which can participate in aldol-type condensation reactions, leading to dimerization or polymerization.[2][3][4] Stronger bases may also induce ring-opening through a retro-Dieckmann-type reaction.

-

Thermal and Photochemical Decomposition: At elevated temperatures (around 350 °C), cyclobutanone is known to decompose into ethylene and ketene.[5] Photochemical excitation can also lead to decarbonylation to form cyclopropane or ring-opening to generate various reactive intermediates.[6][7]

Instability of the Benzyl Ether Linkage

Benzyl ethers are widely used as protecting groups due to their general stability; however, they are susceptible to cleavage under specific conditions.

-

Hydrogenolysis: The most common method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂/Pd-C), which reductively cleaves the C-O bond to yield toluene and the corresponding alcohol.[8][9][10]

-

Oxidative Cleavage: Strong oxidizing agents can cleave the benzyl ether, often yielding a benzoic acid derivative and the alcohol.

-

Acidic Cleavage: While generally stable to mild acids, strong acids can promote the cleavage of benzyl ethers.

The interplay of these two functional groups in this compound suggests several potential degradation pathways, as illustrated in the diagram below.

Figure 1. Potential degradation pathways for this compound under various stress conditions.

Recommended Storage and Handling Conditions

To mitigate the risks of degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on available safety data sheets and an understanding of its chemical properties.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate at 2-8°C. For long-term storage, consider freezing at -20°C. | Reduces the rate of potential thermal decomposition and other degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation of the benzyl ether moiety and potential reactions with atmospheric moisture. |

| Light | Protect from light by storing in an amber vial or in a dark location. | Minimizes the risk of photochemical decomposition of the cyclobutanone ring. |

| Moisture | Keep the container tightly sealed to prevent moisture ingress. | Avoids potential hydrolysis of the ether or reactions involving the ketone. |

| Purity | Use high-purity material and avoid introducing contaminants. | Impurities can act as catalysts for degradation reactions. |

Handling Workflow:

The following diagram outlines a recommended workflow for handling this compound in a laboratory setting to minimize degradation.

Figure 2. Recommended workflow for handling this compound to maintain its integrity.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, forced degradation studies are essential. These studies involve subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products.[10][11][12] The following protocols provide a framework for conducting such studies.

Analytical Methodology

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS), is required to separate and quantify this compound from its potential degradation products.[13][14] The method should be validated to ensure its specificity, linearity, accuracy, and precision.

Forced Degradation Protocols

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, mix the stock solution with the respective stress agent.

-

Incubate the samples for a defined period, taking aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the aliquots if necessary and dilute to a suitable concentration for analysis.

-

Analyze the samples using the validated stability-indicating analytical method.

Stress Conditions:

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M or 1 M hydrochloric acid.

-

Incubate at a controlled temperature (e.g., 60°C).[15]

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M or 1 M sodium hydroxide.

-

Incubate at a controlled temperature (e.g., 60°C).[15]

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% or 30% hydrogen peroxide.

-

Incubate at room temperature, protected from light.[15]

-

-

Thermal Degradation:

-

Store a solid sample of the compound in a controlled temperature oven (e.g., 80°C).

-

At specified time points, dissolve a portion of the solid in a suitable solvent for analysis.[15]

-

-

Photolytic Degradation:

Data Analysis and Interpretation

The percentage of remaining this compound and the formation of any degradation products should be monitored over time for each stress condition. This data will help to:

-

Identify the conditions under which the compound is unstable.

-

Elucidate the degradation pathways.

-

Characterize the degradation products using techniques such as LC-MS, GC-MS, and NMR.[3][18][19][20]

Conclusion

This compound is a valuable synthetic intermediate, but its stability is a critical consideration for its effective use. The inherent strain of the cyclobutanone ring and the reactivity of the benzyl ether moiety create potential degradation pathways under various conditions. By adhering to the recommended storage and handling protocols, researchers can significantly mitigate the risk of degradation. Furthermore, the implementation of forced degradation studies provides a robust framework for understanding the specific stability profile of this compound, ensuring the integrity of starting materials and the successful outcome of synthetic projects. This in-depth guide serves as a vital resource for researchers, scientists, and drug development professionals, enabling them to handle and utilize this compound with confidence and scientific rigor.

References

- 1. CN111320535B - Preparation method of 3- (benzyloxy) -1-cyclobutanone - Google Patents [patents.google.com]

- 2. kinampark.com [kinampark.com]

- 3. Chemical compound - Mass Spectrometry, Molecules, Elements | Britannica [britannica.com]

- 4. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. fauske.com [fauske.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. Determination of Oxidation Stability – a User Guideline | Anton Paar [anton-paar.com]

- 8. testinglab.com [testinglab.com]

- 9. researchgate.net [researchgate.net]

- 10. nelsonlabs.com [nelsonlabs.com]

- 11. longdom.org [longdom.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. benchchem.com [benchchem.com]

- 14. sisu.ut.ee [sisu.ut.ee]

- 15. benchchem.com [benchchem.com]

- 16. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 17. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 18. Methods of analysis for 2-dodecylcyclobutanone and studies to support its role as a unique marker of food irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. english.gyig.cas.cn [english.gyig.cas.cn]

The Discovery and Synthetic History of 2-Benzyloxycyclobutanone: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 2-benzyloxycyclobutanone, a valuable synthetic intermediate in organic chemistry. Tracing its origins from the foundational work on ketene chemistry by Hermann Staudinger, this document elucidates the evolution of synthetic methodologies for accessing this versatile four-membered ring structure. Detailed experimental protocols for its preparation via the classic [2+2] cycloaddition of a ketene with benzyl vinyl ether are presented, along with an in-depth discussion of the mechanistic rationale behind the chosen conditions. Furthermore, this guide explores the utility of this compound as a key building block in the total synthesis of complex natural products and other biologically active molecules. Spectroscopic characterization data and a curated list of references are included to provide a complete resource for researchers, scientists, and drug development professionals.

Introduction: The Allure of the Cyclobutane Ring

The cyclobutane motif, a four-membered carbocycle, has long captivated the interest of organic chemists. Its inherent ring strain imparts unique reactivity, making it a powerful synthon for the construction of more complex molecular architectures. Substituted cyclobutanones, in particular, serve as versatile intermediates, amenable to a wide array of chemical transformations including ring-opening, ring-expansion, and functional group interconversions. Among these, 2-alkoxycyclobutanones stand out as particularly useful building blocks, with the alkoxy group providing a handle for further functionalization and influencing the stereochemical outcome of subsequent reactions. This guide focuses specifically on this compound, a stable and readily accessible derivative that has found significant application in synthetic organic chemistry.

Historical Perspective: From Ketene Chemistry to a Versatile Building Block

The story of this compound is intrinsically linked to the pioneering work of German chemist Hermann Staudinger. In 1907, Staudinger reported the [2+2] cycloaddition of an imine with a ketene to form a β-lactam, a reaction now famously known as the Staudinger synthesis.[1][2] This discovery laid the groundwork for understanding the reactivity of ketenes, highly reactive species containing a carbon-carbon double bond cumulenic with a carbonyl group. Staudinger's extensive investigations into ketene chemistry opened the door for their use in the synthesis of four-membered rings through cycloaddition reactions with alkenes.[2]

While a definitive first synthesis of this compound is not prominently documented as a landmark discovery in itself, its conceptual origins can be traced to these early explorations of ketene cycloadditions. The reaction of a ketene with an electron-rich alkene, such as a vinyl ether, provides a direct and efficient route to 2-alkoxy-substituted cyclobutanones. The use of benzyl vinyl ether in this context affords the title compound, with the benzyl group serving as a robust protecting group that can be readily removed under various conditions. Over the decades, the thermal and, more recently, Lewis acid-promoted [2+2] cycloaddition of ketenes with alkenes has become a reliable and widely employed method for the synthesis of cyclobutanones, including this compound.

Synthetic Methodologies: A Practical Approach

The most common and practical method for the laboratory-scale synthesis of this compound is the [2+2] cycloaddition of a ketene, or a ketene equivalent, with benzyl vinyl ether. A well-established procedure involves the in-situ generation of dichloroketene from dichloroacetyl chloride, which then undergoes cycloaddition with benzyl vinyl ether, followed by a reductive dechlorination step.

The [2+2] Cycloaddition of Dichloroketene with Benzyl Vinyl Ether

This two-step, one-pot procedure is a reliable method for the preparation of this compound. The reaction proceeds through the initial formation of a dichlorinated cyclobutanone intermediate, which is then reduced to the desired product.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Dichloroacetyl chloride

-

Triethylamine (freshly distilled)

-

Benzyl vinyl ether (stabilizer-free)

-

Anhydrous diethyl ether

-

Zinc dust (activated)

-

Glacial acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and a nitrogen inlet, is added anhydrous diethyl ether (100 mL) and benzyl vinyl ether (1.0 eq). The solution is cooled to 0 °C in an ice bath.

-

A solution of dichloroacetyl chloride (1.2 eq) in anhydrous diethyl ether (20 mL) and a solution of triethylamine (1.3 eq) in anhydrous diethyl ether (20 mL) are prepared and charged into two separate dropping funnels.

-

The solutions of dichloroacetyl chloride and triethylamine are added simultaneously and dropwise to the stirred solution of benzyl vinyl ether over a period of 1 hour, maintaining the internal temperature at 0-5 °C. The formation of triethylamine hydrochloride as a white precipitate will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction mixture is then cooled back to 0 °C, and glacial acetic acid (50 mL) is added slowly, followed by the portion-wise addition of activated zinc dust (3.0 eq).

-

The resulting suspension is stirred vigorously at room temperature for 3 hours. The progress of the dechlorination can be monitored by TLC.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove excess zinc and inorganic salts. The filter cake is washed with diethyl ether.

-

The combined filtrate is washed sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound as a colorless oil.

Mechanistic Insights and Experimental Rationale

-

In-situ Generation of Dichloroketene: Dichloroacetyl chloride is a stable and commercially available precursor to the highly reactive dichloroketene. The use of a non-nucleophilic base, such as triethylamine, facilitates the elimination of HCl to generate the ketene in the reaction mixture, which is immediately trapped by the benzyl vinyl ether.

-

The [2+2] Cycloaddition: The cycloaddition is believed to proceed via a concerted [π²s + π²a] mechanism, where the alkene (benzyl vinyl ether) approaches the ketene in a supra-antarafacial manner. The electron-rich vinyl ether acts as the nucleophile, attacking the electrophilic central carbon of the ketene.

-

Reductive Dechlorination: The use of zinc dust in acetic acid is a classic and effective method for the reduction of α-haloketones. The reaction proceeds through an oxidative addition of zinc to the carbon-chlorine bonds, followed by protonolysis of the resulting organozinc intermediates.

Spectroscopic Characterization

The structure of this compound can be unambiguously confirmed by a combination of spectroscopic techniques.

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the benzylic protons (a singlet around 4.5 ppm), the aromatic protons of the benzyl group (a multiplet between 7.2-7.4 ppm), the methine proton at C2 (a multiplet), and the methylene protons of the cyclobutanone ring (complex multiplets). |

| ¹³C NMR | A signal for the carbonyl carbon (around 208 ppm), signals for the aromatic carbons, the benzylic carbon (around 70 ppm), the methine carbon at C2, and the methylene carbons of the cyclobutanone ring. |

| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) stretch, typically around 1780-1800 cm⁻¹, characteristic of a strained four-membered ring ketone. Bands for C-O and C-H stretches will also be present. |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₂O₂). Fragmentation patterns may include the loss of the benzyl group or other characteristic fragments. |

Applications in Organic Synthesis

This compound is a valuable building block for the synthesis of a variety of more complex molecules, including natural products and their analogues. The strained four-membered ring can be selectively opened or expanded to generate five- and six-membered rings, and the benzyloxy group can be deprotected to reveal a hydroxyl group for further functionalization.

Synthesis of Carbocyclic Nucleoside Analogues

The isomeric 3-benzyloxycyclobutanone has been utilized as a key intermediate in the synthesis of cyclobutyl derivatives of 2'-deoxyadenosine 5'-triphosphate, which have been investigated as inhibitors of HIV-1 reverse transcriptase.[3] This highlights the potential of benzyloxycyclobutanone scaffolds in medicinal chemistry.

Precursor to Substituted Cyclopentenones

Substituted cyclobutanones can undergo ring expansion to form cyclopentanones. For instance, the isomeric 4-benzyloxy-2-benzyloxymethylcyclopent-2-en-1-one has been used in the synthesis of the natural product pentenomycin.[4] This demonstrates the utility of benzyloxy-substituted cyclic ketones in the construction of biologically active cyclopentanoids.

While specific total syntheses employing this compound as a starting material are not extensively documented in readily available literature, its structural features make it an attractive precursor for the synthesis of various natural products containing cyclobutane or derived ring systems. Its potential as a chiral building block, following enantioselective synthesis or resolution, further expands its utility in asymmetric synthesis.

Conclusion

This compound, a molecule with historical roots in the foundational studies of ketene chemistry, has emerged as a versatile and valuable tool in modern organic synthesis. Its efficient preparation via the [2+2] cycloaddition of a ketene with benzyl vinyl ether, coupled with the unique reactivity of the cyclobutanone ring, provides chemists with a powerful platform for the construction of complex molecular architectures. As the demand for novel bioactive compounds continues to grow, the strategic application of such well-defined building blocks will undoubtedly play a crucial role in advancing the frontiers of drug discovery and natural product synthesis.

References

- 1. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 2. Commemorating Hermann Staudinger - ChemistryViews [chemistryviews.org]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Studies related to cyclopentanoid natural products. Part 3. Synthesis of pentenomycin and its racemate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Literature review of 2-Benzyloxycyclobutanone synthesis

An In-Depth Technical Guide to the Synthesis of 2-Benzyloxycyclobutanone

Introduction: The Versatility of the Strained Ring

Substituted cyclobutane rings are valuable four-carbon building blocks in organic synthesis, prized for their utility in constructing complex molecular architectures.[1][2] The inherent ring strain of the cyclobutane core (approximately 26 kcal/mol) makes it a versatile intermediate, susceptible to selective ring-opening, ring-expansion, and rearrangement reactions, providing access to a diverse array of acyclic and larger cyclic systems.[3][4] Among these, this compound stands out as a particularly useful synthon. The benzyloxy group serves as a robust protecting group for the C2-hydroxyl functionality, which can be unmasked in later synthetic stages. The ketone at C1 provides a reactive handle for a multitude of transformations, including nucleophilic additions, enolate chemistry, and Baeyer-Villiger oxidations.[1] This guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound, aimed at researchers and professionals in drug development and chemical synthesis.

Core Synthetic Strategies

The construction of the this compound scaffold can be broadly categorized into three main approaches: concerted cycloadditions to form the four-membered ring, stepwise ring formation via expansion of a three-membered precursor, and functional group manipulation of a pre-existing cyclobutanone core.

Caption: Overview of major synthetic routes to this compound.

[2+2] Cycloaddition: A Convergent Approach

The [2+2] cycloaddition is arguably the most powerful and widely employed method for constructing cyclobutane rings.[5] This strategy involves the reaction of two two-carbon components, typically an alkene and a ketene or ketene equivalent, to directly form the four-membered ring.[2][6]

Mechanism and Causality

The thermal [2+2] cycloaddition of a ketene with an alkene is a concerted, suprafacial-antarafacial process. The ketene, with its sp-hybridized central carbon, can approach the alkene in a way that allows for a symmetry-allowed [π2s + π2a] cycloaddition. The regiochemistry is highly predictable: the more nucleophilic carbon of the alkene adds to the electrophilic central carbon of the ketene.[3]

A common and effective strategy for synthesizing 2-alkoxycyclobutanones is the reaction of an electron-rich alkene (an enol ether) with a ketene or a ketene precursor. For this compound, this involves the cycloaddition of benzyl vinyl ether with a suitable ketenophile. A particularly effective method utilizes trichloroacetyl chloride in the presence of a zinc-copper couple to generate dichloroketene in situ, which then reacts with benzyl vinyl ether. The resulting dichlorocyclobutanone is subsequently dehalogenated.

Caption: Workflow for the [2+2] cycloaddition/dechlorination synthesis route.

Experimental Protocol: [2+2] Cycloaddition Route

This protocol is adapted from a patented industrial method, demonstrating a robust and scalable approach.[7]

Step 1: Synthesis of Benzyl Vinyl Ether

-

To a stirred solution of 2-bromoethyl benzyl ether and potassium tert-butoxide in a suitable solvent, react for 8 hours at room temperature.

-

Quench the reaction with water and extract the product with petroleum ether.

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzyl vinyl ether.

Step 2: [2+2] Cycloaddition to form 2-Benzyloxy-2,2-dichlorocyclobutanone

-

Under a nitrogen atmosphere, dissolve benzyl vinyl ether in an organic solvent.

-

Add a zinc-copper couple as a catalyst.

-

Slowly add trichloroacetyl chloride (1 to 3 molar equivalents relative to the vinyl ether) to the mixture.

-

Allow the reaction to proceed at room temperature for 1-3 hours. The product, 2-benzyloxy-2,2-dichlorocyclobutanone, is formed in this step.

Step 3: Reductive Dechlorination

-

Dissolve the crude 2-benzyloxy-2,2-dichlorocyclobutanone from the previous step in a mixture of acetic acid and water (typically a 1:1 volume ratio).

-

Slowly add zinc powder (2 to 3.5 molar equivalents) to the solution while stirring at room temperature.

-

Continue stirring for 1-3 hours until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove excess zinc and inorganic salts.

-

Extract the filtrate with diethyl ether, wash the combined organic layers with water and saturated sodium bicarbonate solution, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting crude product by distillation to afford 3-(benzyloxy)-1-cyclobutanone (note: the patent refers to the 3-substituted isomer, which is equivalent to the 2-substituted isomer by ring numbering).[7] The final product is obtained with a purity of 95-98% and an overall yield of over 50%.[7]

Ring Expansion of Cyclopropane Derivatives

Ring expansion reactions provide an alternative, powerful method for constructing cyclobutanone frameworks.[1][8] These methods typically involve the generation of a reactive intermediate from a cyclopropane precursor that rearranges to the more stable, albeit still strained, four-membered ring.

Mechanism and Causality

A common strategy involves the rearrangement of cyclopropylcarbinyl systems. For instance, the acid-catalyzed rearrangement of cyclopropylcarbinol can yield cyclobutanol, which can then be oxidized to cyclobutanone.[9] Another elegant approach is the one-carbon ring expansion of cyclopropanone surrogates using sulfur ylides or diazomethane derivatives.[1] Rhodium-catalyzed ring expansion of cyclopropyl N-tosylhydrazones has also emerged as a modern method to access cyclobutenes, which can be further functionalized.[10]

While less directly documented for this compound itself, the synthesis of substituted cyclobutanones via ring expansion is a well-established principle.[8] The synthesis would involve a cyclopropane bearing a benzyloxy or a precursor group, which directs the rearrangement. For example, a semipinacol-type rearrangement of a suitably substituted 1-vinylcyclopropanol could furnish a 2-substituted cyclobutanone.[8]

Photochemical Synthesis

Photochemical reactions, particularly the Paternò-Büchi reaction, offer a unique entry into four-membered ring systems.[11][12][13] This reaction is a [2+2] photocycloaddition between a carbonyl compound in an excited state and an alkene in its ground state to form an oxetane.[11][14]

Mechanism and Causality

-

Photoexcitation: A carbonyl compound absorbs UV light, promoting it to an excited singlet state (S1), which can then undergo intersystem crossing to a more stable triplet state (T1).[15]

-

Cycloaddition: The excited carbonyl compound reacts with an alkene to form a 1,4-diradical intermediate.

-

Ring Closure: The diradical collapses to form the four-membered oxetane ring.